molecular formula C13H19N5 B11081545 2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine

2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]-N-methylpropan-2-amine

Cat. No.: B11081545
M. Wt: 245.32 g/mol
InChI Key: ITAKMXZJXZUYIZ-UHFFFAOYSA-N
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Description

The compound {2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(METHYL)AMINE is a complex organic molecule that features a tetrazole ring, a dimethylphenyl group, and an amine functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(METHYL)AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2,6-dimethylbenzyl chloride and an appropriate Lewis acid catalyst.

    Formation of the Propan-2-yl Group: The propan-2-yl group can be introduced through a Grignard reaction using isopropylmagnesium bromide.

    Introduction of the Amine Group:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(METHYL)AMINE: can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The tetrazole ring can be reduced to form an amine or imine derivative.

    Substitution: The dimethylphenyl group can undergo electrophilic aromatic substitution reactions to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents for electrophilic aromatic substitution include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amine or imine derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

{2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(METHYL)AMINE:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders and inflammation.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: This compound can be used as a probe to study biological processes involving amine and tetrazole functionalities.

    Industrial Applications:

Mechanism of Action

The mechanism of action of {2-[1-(2,6-DIMETHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]PROPAN-2-YL}(METHYL)AMINE depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors,

Properties

Molecular Formula

C13H19N5

Molecular Weight

245.32 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]-N-methylpropan-2-amine

InChI

InChI=1S/C13H19N5/c1-9-7-6-8-10(2)11(9)18-12(15-16-17-18)13(3,4)14-5/h6-8,14H,1-5H3

InChI Key

ITAKMXZJXZUYIZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=NN=N2)C(C)(C)NC

Origin of Product

United States

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